4-Ethynyl-1,1'-biphenyl
Description
Historical Context and Significance of Ethynyl-Functionalized Biphenyl (B1667301) Systems in Chemical Science
The significance of ethynyl-functionalized biphenyl systems in chemistry stems from the combination of the rigid, conjugated biphenyl scaffold and the versatile reactivity of the alkyne functional group. The biphenyl unit provides a well-defined, linear, and sterically demanding core, while the ethynyl (B1212043) group serves as a key handle for constructing larger, more complex molecular systems through various coupling reactions.
Historically, the development of transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, revolutionized the use of terminal alkynes like 4-ethynyl-1,1'-biphenyl. ossila.comacs.org These reactions allow for the efficient formation of carbon-carbon bonds, enabling chemists to link ethynyl-biphenyl units to other aromatic systems, creating extended π-conjugated polymers and macrocycles. acs.org The resulting arylene-ethynylene structures are of significant interest due to their unique electronic and photophysical properties. acs.orgrsc.org
The incorporation of biphenyl units into these structures disrupts full planarity, which in turn influences material properties by attenuating intermolecular aggregation and altering electronic conjugation compared to fully planar analogs. acs.org This structural nuance is critical in designing materials for applications in molecular electronics and photonics. Furthermore, research into organometallic conjugated polymers, known as polymetallynes, has utilized the di-substituted analog, 4,4'-diethynyl-1,1'-biphenyl, as a rigid organic spacer to link transition metal centers like Palladium(II) and Platinum(II) into the polymer backbone. cgohlke.com This work highlights the long-standing importance of these systems in the development of advanced functional materials.
Scope and Objectives of Current Research on this compound and its Analogs
Current research on this compound and its derivatives is primarily focused on its application as a fundamental building block, or "linker," in the field of materials science and supramolecular chemistry. The overarching objective is to harness its rigid, linear geometry and reactive alkyne terminus to construct precisely defined macromolecular architectures with novel functions.
A major area of investigation is the synthesis of Covalent Organic Frameworks (COFs). The di-substituted analog, 4,4'-diethynyl-1,1'-biphenyl (DEBP), is employed as a rigid linker to create highly ordered, microporous organic polymers. ossila.com These materials possess large surface areas and tunable pore sizes, making them promising candidates for applications such as selective chemical sensing, as demonstrated by a DEBP-based polymer that exhibits a turn-on blue emission for fluoride (B91410) ion detection. ossila.com
Another significant research direction is the synthesis of arylene-ethynylene macrocycles. acs.org These cyclic structures are investigated for their unique host-guest chemistry, distinct electronic properties, and as potential molecular segments of carbon nanotubes. acs.org The synthesis of these macrocycles often presents a challenge, requiring carefully controlled high-dilution conditions to promote intramolecular cyclization over intermolecular polymerization. acs.org
Furthermore, the development of functional materials through the synthesis of specifically designed analogs is a key objective. By introducing various functional groups onto the biphenyl core, researchers can fine-tune the electronic, luminescent, and solubility properties of the resulting molecules. nih.govbldpharm.comsigmaaldrich.cn For instance, incorporating terpyridine units into ethynyl-functionalized systems yields highly luminescent ligands that can coordinate with transition metals to form complexes for potential use in organic light-emitting devices. rsc.org The synthesis of analogs with varied alkyl or amine groups demonstrates the ongoing effort to create a library of building blocks for diverse material applications. nih.govbldpharm.comsigmaaldrich.cn
Table 2: Examples of this compound Analogs in Research
| Compound Name | Molecular Formula | CAS Number | Source |
|---|---|---|---|
| 4,4'-Diethynyl-1,1'-biphenyl | C16H10 | 38215-38-2 | ossila.com |
| 4'-Ethynyl-[1,1'-biphenyl]-4-amine | C14H11N | 874362-76-2 | bldpharm.com |
| 4-Ethyl-4'-ethynyl-1,1'-biphenyl | C16H14 | 477587-89-6 | nih.gov |
| 4-Ethynyl-4'-propyl-1,1'-biphenyl (B1591791) | C17H16 | 360768-57-6 | sigmaaldrich.cn |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h1,3-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBNKCIVWFCMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183326 | |
| Record name | 4-Ethynylbiphenyl | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29079-00-3 | |
| Record name | 4-Ethynyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29079-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethynylbiphenyl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029079003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethynylbiphenyl | |
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| Record name | 4-Ethynylbiphenyl | |
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Synthetic Methodologies and Chemical Preparations of 4 Ethynyl 1,1 Biphenyl
Cross-Coupling Strategies for 4-Ethynyl-1,1'-biphenyl Synthesis
Cross-coupling reactions are paramount in the synthesis of this compound, enabling the precise formation of carbon-carbon bonds.
Palladium-Catalyzed Sonogashira Coupling Reactions and Variants
The Sonogashira coupling reaction stands as a cornerstone for the direct formation of the C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide, making it a highly effective method for synthesizing this compound. rsc.orgwikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org
A common approach involves the coupling of a 4-halobiphenyl derivative (where the halogen is typically iodine or bromine) with a protected or terminal alkyne. For instance, 4-iodo-1,1'-biphenyl can be reacted with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and a copper(I) iodide (CuI) co-catalyst in a suitable solvent such as triethylamine (B128534). tpcj.org The trimethylsilyl (B98337) protecting group is then removed to yield the final product.
The general mechanism of the Sonogashira coupling involves a catalytic cycle with both palladium and copper. The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to form the final product and regenerate the Pd(0) catalyst. rsc.orgwikipedia.org
Table 1: Examples of Sonogashira Coupling for Biphenyl (B1667301) Ethynylation
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4'-Iodo-[1,1'-biphenyl]-4-amine | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Triethylamine | Not Specified | tpcj.org |
| 4-Iodo-1,1'-biphenyl | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | Toluene (B28343) | High | |
| 3-Bromo-1,1'-biphenyl | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Not Specified | Not Specified | High |
Copper-free variants of the Sonogashira reaction have also been developed to circumvent issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts. These methods often rely on different ligand systems and reaction conditions to facilitate the coupling.
Suzuki-Miyaura Coupling Approaches for Biphenyl Core Assembly
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of the biphenyl core structure. gre.ac.uklibretexts.orgyoutube.com This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate. libretexts.orgyoutube.com
To synthesize this compound, one could first construct the biphenyl skeleton using a Suzuki-Miyaura coupling. For example, 4-bromophenylboronic acid could be coupled with a halo-substituted benzene (B151609) that already contains a protected ethynyl (B1212043) group. Alternatively, a more common strategy involves coupling a phenylboronic acid with a 4-halophenyl derivative, followed by the introduction of the ethynyl group in a subsequent step.
The catalytic cycle of the Suzuki-Miyaura reaction typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. consensus.app
Dehydrohalogenation Routes for Introducing the Ethynyl Moiety
Dehydrohalogenation provides an alternative pathway for the formation of the ethynyl group. This method typically involves the elimination of two molecules of hydrogen halide from a dihaloalkane or a vinyl halide precursor. beilstein-journals.org
One potential route to this compound using this strategy would start with the synthesis of a 4-(dihaloethyl)-1,1'-biphenyl derivative. This intermediate could then be treated with a strong base to induce a double dehydrohalogenation, forming the triple bond of the ethynyl group. For instance, treatment of a 4-(2,2-dibromovinyl)-1,1'-biphenyl with a strong base like n-butyllithium can lead to the formation of the ethynyl group through a lithium-halogen exchange and subsequent elimination.
Functional Group Interconversion Strategies in Biphenyl Systems
Functional group interconversion (FGI) is a key tactic in multi-step organic synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.uk In the context of synthesizing this compound, FGI can be employed to introduce the ethynyl group after the biphenyl core has been assembled.
A common example of FGI is the conversion of an aldehyde to an alkyne. This can be achieved through the Corey-Fuchs reaction, where a 4-formyl-1,1'-biphenyl is treated with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromo-olefin, which is then treated with a strong base like n-butyllithium to yield the terminal alkyne.
Another FGI strategy involves the desilylation of a silyl-protected alkyne. As mentioned in the Sonogashira coupling section, a 4-(trimethylsilylethynyl)-1,1'-biphenyl intermediate can be readily synthesized. The trimethylsilyl group can then be cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with a base like sodium hydroxide (B78521) in methanol (B129727) to reveal the terminal ethynyl group. tpcj.org
Optimization and Regioselectivity in this compound Preparations
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction conditions and the control of regioselectivity.
Catalyst Selection and Ligand Effects in Cross-Coupling
In Suzuki-Miyaura couplings, a wide variety of palladium catalysts and ligands have been developed. The choice of ligand can influence the reaction's tolerance to different functional groups and can be used to control the regioselectivity of the coupling. For instance, bulky electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition step and enhance catalyst stability.
Nickel-based catalysts have also emerged as a more cost-effective alternative to palladium for certain cross-coupling reactions, including Suzuki-Miyaura type couplings. acs.org The selection of appropriate organophosphine ligands is also critical in nickel-catalyzed systems to maintain reaction specificity and achieve high yields.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Iodo-1,1'-biphenyl |
| Trimethylsilylacetylene |
| Bis(triphenylphosphine)palladium(II) dichloride |
| Copper(I) iodide |
| Triethylamine |
| 4'-Iodo-[1,1'-biphenyl]-4-amine |
| 3-Bromo-1,1'-biphenyl |
| 4-Iodoaniline |
| 4-Bromophenylboronic acid |
| 4-(Dihaloethyl)-1,1'-biphenyl |
| 4-(2,2-Dibromovinyl)-1,1'-biphenyl |
| n-Butyllithium |
| 4-Formyl-1,1'-biphenyl |
| Carbon tetrabromide |
| Triphenylphosphine |
| 4-(Trimethylsilylethynyl)-1,1'-biphenyl |
| Tetrabutylammonium fluoride |
| Sodium hydroxide |
| Methanol |
| Tetrakis(triphenylphosphine)palladium(0) |
Influence of Solvent Systems and Reaction Conditions
The environment in which the synthesis of this compound occurs significantly dictates the reaction's efficiency and outcome. Key factors include the choice of solvent, the catalytic system, the base used, and the reaction temperature.
The Sonogashira coupling, a widely used method for forming the C(sp)-C(sp²) bond necessary for this compound, is highly sensitive to these conditions. wikipedia.org The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent. wikipedia.org
Solvent Effects: The choice of solvent can dramatically influence reaction rates and yields.
Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly employed. benchchem.comrsc.org Anhydrous DMF, in particular, has been shown to be effective. rsc.org
In some cases, polar protic solvents like methanol (MeOH) and ethanol (B145695) (EtOH) have been used, though they can lead to lower yields in certain copper-free systems. acs.org
Nonpolar solvents such as dichloromethane (B109758) (DCM) and methyl tert-butyl ether (MTBE) have also been tested but were found to be less effective in specific copper-free Sonogashira reactions. acs.org
The use of solvent mixtures, such as DMF/hexafluoroisopropanol (HFIP), has been explored in electrosynthesis methods, with the ratio of the solvents impacting the final yield. nih.gov
Reaction Conditions:
Temperature: The optimal reaction temperature is crucial. For certain Sonogashira reactions, 60 °C has been identified as the ideal temperature to maximize yield. rsc.org However, many Sonogashira couplings can proceed effectively at room temperature, which is advantageous for synthesizing complex molecules with sensitive functional groups. wikipedia.org In some catalyst systems, increasing the temperature to 60 °C or 100 °C can allow for a reduction in catalyst loading while maintaining high yields. acs.org
Catalyst System: The choice of palladium catalyst and ligand is critical. Complexes such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. acs.org The selection between different catalysts and phosphine ligands (e.g., PPh₃, PCy₃) can significantly affect the product yield. rsc.orgacs.org Copper-free Sonogashira reactions have also been developed to avoid issues related to the copper co-catalyst. acs.org
Base: A variety of bases can be used, with their choice impacting reaction time and yield. Organic bases like diethylamine (B46881) (Et₂NH), triethylamine (Et₃N), and 1,4-diazabicyclo[2.2.2]octane (DABCO) are common. rsc.orgacs.orgrsc.org Studies have shown that bases such as diisopropylamine (B44863) ((i-Pr)₂NH) and 2,2,6,6-tetramethylpiperidine (B32323) (TMP) can lead to complete product formation in as little as two hours. acs.org
| Solvent | Base | Yield (%) after 18h |
|---|---|---|
| THF | DABCO | 96 |
| DCM | DABCO | <50 |
| MTBE | DABCO | <50 |
| MeOH | DABCO | <50 |
| EtOH | DABCO | <50 |
| THF | (i-Pr)₂NH | 100 (in 2h) |
| THF | TMP | 100 (in 2h) |
| THF | Pyrrolidine | >95 |
| THF | Piperidine | >95 |
| THF | Morpholine | <70 |
Strategies for Yield Enhancement and Purification
Maximizing the yield and ensuring the high purity of this compound requires careful optimization of the synthetic protocol and subsequent purification steps.
Yield Enhancement:
Catalyst Loading: Optimizing the amount of catalyst is a key strategy. While higher catalyst loading (e.g., 5 mol%) can lead to faster reactions, reducing the loading to 1 or 0.5 mol% is possible, especially with elevated temperatures, making the process more cost-effective and sustainable. acs.org
Reagent Purity and Inert Atmosphere: The use of freshly dried and degassed solvents, particularly in moisture-sensitive reactions like the Sonogashira coupling, can prevent side reactions and improve yields. rsc.org Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is standard practice to protect the catalyst and reagents from degradation. rsc.orgacs.org
Control of Side Reactions: Competing processes such as the homocoupling of the terminal alkyne (Hay coupling) can reduce the yield of the desired cross-coupled product. acs.org The choice of catalyst and reaction conditions can help minimize these undesired pathways. acs.org
Protecting Groups: In syntheses starting from precursors, the use of protecting groups like trimethylsilyl (TMS) on the alkyne is a common strategy. The TMS group is later removed in a desilylation step, for instance, with potassium carbonate in methanol or tetra-n-butylammonium fluoride (TBAF), to yield the terminal alkyne. benchchem.comacs.org
Purification: Following the synthesis, a multi-step purification process is typically required to isolate this compound from unreacted starting materials, catalyst residues, and byproducts.
Workup: The initial purification step often involves quenching the reaction mixture, for example, with water or an ammonium (B1175870) chloride solution. benchchem.comrsc.org This is followed by extraction of the organic products into a suitable solvent like methylene (B1212753) chloride or pentane. acs.orgrsc.org The combined organic layers are then dried, typically over magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure. nih.govacs.org
Chromatography: Column chromatography is the most common method for purifying the crude product. benchchem.comrsc.org Silica (B1680970) gel is frequently used as the stationary phase, with a solvent system (eluent) chosen based on the polarity of the components to be separated. rsc.org A common eluent system is a mixture of petroleum ether and ethyl acetate. nih.govrsc.org
Recrystallization: For achieving high purity, recrystallization is an effective final step. benchchem.comrsc.org The crude product is dissolved in a suitable solvent, and then slow cooling or the addition of an anti-solvent induces the formation of pure crystals, leaving impurities behind in the solution. rsc.org Isopropanol has been used as a recrystallization solvent for related biphenyl compounds. rsc.org
The solubility of the product and byproducts can sometimes complicate purification. Poor solubility can preclude effective chromatographic separation. acs.org
| Technique | Description | Reference |
|---|---|---|
| Aqueous Workup | Quenching the reaction with water or NH₄Cl followed by extraction with an organic solvent. | benchchem.comrsc.org |
| Column Chromatography | Separation on a solid support like silica gel using an eluent such as petroleum ether/ethyl acetate. | nih.govrsc.org |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | benchchem.comrsc.org |
Chemical Reactivity and Transformation Mechanisms of 4 Ethynyl 1,1 Biphenyl
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core
The biphenyl system in 4-ethynyl-1,1'-biphenyl is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. The substitution pattern is dictated by the directing effects of the substituents already present on the biphenyl core. In the case of this compound, the ethynyl (B1212043) group and the phenyl group on each ring influence the regioselectivity of the incoming electrophile.
The biphenyl structure itself generally directs incoming electrophiles to the ortho and para positions relative to the inter-ring bond, due to the electron-donating nature of one phenyl ring towards the other. However, the presence of the ethynyl group at the 4-position of one of the phenyl rings modifies this behavior. The ethynyl group is considered a deactivating group, meaning it reduces the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). This is due to the sp-hybridized carbon atoms of the ethynyl group, which are more electronegative than sp2-hybridized carbons and thus withdraw electron density from the aromatic ring through an inductive effect.
Despite its deactivating nature, the ethynyl group is an ortho, para-director. This means that when an electrophilic substitution reaction does occur, the incoming electrophile will preferentially add to the positions ortho or para to the ethynyl group. This directing effect is due to the ability of the triple bond to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction through resonance.
Common electrophilic aromatic substitution reactions that can be performed on biphenyl systems include nitration and halogenation. For instance, nitration using nitric acid (HNO₃) or halogenation with bromine (Br₂) in the presence of a Lewis acid catalyst would be expected to yield substituted derivatives of this compound. researchgate.netijrar.org The precise ratio of ortho and para isomers formed can be influenced by steric hindrance and the specific reaction conditions employed. ijrar.org
Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound
| Reagent | Expected Major Products |
| HNO₃/H₂SO₄ | 4-Ethynyl-2-nitro-1,1'-biphenyl and 4-Ethynyl-4'-nitro-1,1'-biphenyl |
| Br₂/FeBr₃ | 2-Bromo-4-ethynyl-1,1'-biphenyl and 4'-Bromo-4-ethynyl-1,1'-biphenyl |
Oxidation Pathways of the Ethynyl Moiety in this compound
The ethynyl group of this compound is a primary site for oxidative transformations. Metabolic studies in rats and rabbits have shown that the compound undergoes extensive oxidation of the ethynyl group. Notably, no metabolites containing the intact ethynyl group were detected, indicating that this moiety is readily transformed in biological systems. The major metabolic products identified were 4'-hydroxybiphenyl-4-ylacetic acid and biphenyl-4-ylacetic acid. This transformation involves the oxidation of the ethynyl group to a carboxylic acid function, along with hydroxylation of the second phenyl ring.
In a laboratory setting, the oxidation of the ethynyl group can be achieved using various oxidizing agents to yield different products. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can be used to cleave the triple bond or oxidize it to form carbonyl compounds. researchgate.net The specific products formed will depend on the reaction conditions, such as the choice of oxidant, solvent, and temperature.
Reduction Reactions of this compound
The carbon-carbon triple bond of the ethynyl group in this compound can be readily reduced to either a double bond (alkene) or a single bond (alkane). A common method for the complete reduction of an alkyne to an alkane is catalytic hydrogenation. This typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst.
A specific example of this reaction is the reduction of this compound to 4-ethyl-1,1'-biphenyl. This transformation can be achieved using palladium on charcoal (Pd/C) as the catalyst in a methanol (B129727) solvent under a hydrogen atmosphere. acs.org The reaction proceeds to completion, yielding the corresponding ethyl-substituted biphenyl. acs.org Other reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be employed for the reduction of alkynes, although the reaction conditions and product selectivity may differ. researchgate.net
Table 2: Reduction of this compound
| Starting Material | Reagents and Conditions | Product |
| This compound | H₂, Pd/C, Methanol | 4-Ethyl-1,1'-biphenyl |
Intramolecular Cyclization and Annulation Reactions of Ethynylbiphenyls
Ethynylbiphenyls are important precursors for the synthesis of polycyclic aromatic hydrocarbons (PAHs), particularly phenanthrene (B1679779) derivatives, through intramolecular cyclization reactions. These reactions can be initiated by various means, including photochemical and electrochemical methods.
Photochemical Cyclizations to Phenanthrene Derivatives
The photochemical cyclization of ethynylbiphenyls provides a route to phenanthrene structures. Studies on 2-ethynylbiphenyls have shown that irradiation with UV light can lead to the formation of phenanthrene. unh.edursc.org The mechanism of this transformation is thought to proceed through highly reactive intermediates.
The currently accepted mechanism for the photocyclization of 2-ethynylbiphenyls involves the formation of a strained cyclic allene (B1206475), also known as an isophenanthrene, as a key intermediate. nih.gov This intermediate is not stable and undergoes further reactions to yield the final phenanthrene product. The formation of phenanthrene from the isophenanthrene intermediate is not a unimolecular process but rather involves the solvent through protonation or hydrogen abstraction mechanisms. nih.gov The efficiency of these cyclizations can be lower compared to analogous reactions with 2-vinylbiphenyl systems. nih.gov While these studies have focused on the 2-ethynyl isomer, a similar pathway is plausible for the photochemical cyclization of this compound, although the geometric constraints might influence the reaction efficiency.
Electrochemical Cyclization Pathways
Electrochemical methods offer an alternative approach to induce the cyclization of ethynylbiphenyls to form phenanthrenes. unh.edu These reactions are typically carried out in an electrochemical cell where an applied potential initiates the reaction cascade. While the specific mechanistic details for the electrochemical cyclization of this compound are not extensively documented, the general principle involves the generation of a radical cation or anion intermediate upon oxidation or reduction at the electrode surface. This reactive intermediate can then undergo intramolecular cyclization to form the new ring system. The final phenanthrene product is formed after subsequent electron transfer and/or proton transfer steps. The choice of electrode material and solvent system can play a crucial role in the outcome of the reaction. unh.edu
Mechanistic Studies Involving Carbene Intermediates and Deuterium (B1214612) Labeling
Mechanistic investigations, particularly for the photochemical cyclization of 2-ethynylbiphenyl, have pointed towards the involvement of a carbene intermediate. unh.edu The formation of methanol addition products during the irradiation of 2-ethynylbiphenyl suggests the presence of a carbene that can be trapped by the solvent. unh.edu
Deuterium labeling studies have been instrumental in elucidating the reaction pathway. In experiments with 2-ethynyl-1,1'-biphenyl-d₅ (where the unsubstituted phenyl ring is deuterated), it was observed that the deuterium atoms are retained in the phenanthrene product. unh.edu Interestingly, a deuterium atom migrates from the aromatic ring to the C1 position of the original ethynyl group. unh.edu This observation provides strong evidence against a mechanism involving a strained cyclic allene and supports a pathway that proceeds through a carbene intermediate. Further computational and mechanistic studies are ongoing to fully understand the intricacies of this reaction. unh.edu While these detailed studies have been performed on the 2-ethynyl isomer, they provide a valuable framework for understanding the potential cyclization mechanisms of this compound.
Intermolecular Coupling Reactions of this compound
On-Surface Synthesis and Coupling Processes
The field of on-surface synthesis provides a powerful platform for constructing low-dimensional, covalently bonded nanostructures with atomic precision, a task often challenging to achieve through conventional solution-phase chemistry. ruben-group.de Within this context, this compound and its derivatives have emerged as versatile molecular precursors for fabricating a variety of carbon-based nanoarchitectures, including nanowires and complex networks, directly on metallic substrates. researchgate.nettongji.edu.cn The terminal alkyne group of these molecules is highly reactive under on-surface conditions, participating in a range of coupling reactions that can be directed by the choice of substrate, the presence of other functional groups, and kinetic control of the reaction parameters. nih.govnih.gov
The reactions are typically initiated by depositing the precursor molecules onto a clean, single-crystal metal surface under ultra-high vacuum conditions. Subsequent thermal annealing provides the energy required to overcome activation barriers for C-H or C-halogen bond cleavage and subsequent C-C bond formation. tongji.edu.cn Advanced surface science techniques, particularly scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), allow for the direct visualization of the reactants, intermediates, and final products at the sub-molecular level, providing unprecedented insight into the reaction mechanisms. ruben-group.deresearchgate.net
Research has demonstrated that the coupling pathway of biphenyl-based ethynyl precursors is highly dependent on the catalytic activity and atomic arrangement of the underlying metal surface. nih.gov For instance, surfaces like Au(111), Ag(111), Ag(100), and Cu(111) have been shown to promote distinct reaction outcomes, such as Glaser coupling, cyclotrimerization, Sonogashira coupling, and even more complex annulation reactions. nih.govnih.govcsic.esacs.org
A notable example involves the use of 4'-ethynyl-[1,1'-biphenyl]-4-ol (B3089907) (EHBP) on a Ag(100) surface. researchgate.net The presence of the hydroxyl group helps to steer the molecular assembly. Upon exposure to O2 and thermal annealing, the terminal alkyne groups deprotonate, leading to the formation of organometallic bis-acetylide dimers. Further heating induces a highly selective tetramerization reaction, yielding enetriyne-bridged compounds that self-assemble into regular networks. researchgate.net This process highlights a strategy for creating highly conjugated π-systems through a directed, multi-step on-surface reaction. researchgate.net
Another intricate transformation is the [4+1] annulation observed with 4-bromoethynyl-biphenyl (BEBP) on a Ag(110) surface. csic.es The reaction proceeds through several steps, beginning with the formation of an alkynyl-Ag-alkynyl organometallic dimer. This intermediate then transforms into an alkylidene carbene, which acts as a one-carbon (C1) source. This carbene reacts with another precursor molecule, which provides the four-carbon (C4) unit via a reversible hydrogen transfer, to form a stable five-membered carbon ring structure. csic.es
Furthermore, kinetic control has been successfully employed to steer the reaction of 1,1'-biphenyl-4-bromo-4'-ethynyl (BPBE) on Ag(111) towards different products. nih.gov This system involves a competition between three potential coupling reactions: Glaser, Ullmann, and Sonogashira. By carefully controlling parameters such as surface temperature, molecular coverage, and precursor evaporation rate, researchers can selectively favor the high-barrier Sonogashira coupling pathway to produce graphyne nanowires. Alternatively, a hierarchical activation of the more energetically favorable Glaser and Ullmann couplings leads to the formation of graphdiyne nanowires. nih.gov This demonstrates that a single precursor can be directed to form distinct, complex nanostructures by manipulating the reaction kinetics. nih.gov
The on-surface reactions of 4,4′-diethynyl-1,1′-biphenyl (DEBP) also exhibit substrate dependency. On Au(111), DEBP has been shown to undergo cyclotrimerization, a reaction where three alkyne groups join to form a benzene ring, leading to the formation of two-dimensional covalent organic frameworks. acs.org
These examples underscore the chemical versatility of the this compound framework in on-surface synthesis. The ability to control reaction pathways through substrate choice, precursor functionalization, and kinetic parameters opens avenues for the bottom-up fabrication of precisely defined carbon-based nanomaterials with potential applications in electronics and optoelectronics. ruben-group.de
Interactive Data Table: On-Surface Coupling Reactions of this compound Derivatives
| Precursor | Substrate | Reaction Type | Product(s) | Analytical Methods |
| 4'-Ethynyl-[1,1'-biphenyl]-4-ol (EHBP) | Ag(100) | Tetramerization | Enetriyne-bridged tetramers | STM, nc-AFM, XPS, DFT |
| 4-Bromoethynyl-biphenyl (BEBP) | Ag(110) | [4+1] Annulation | Five-membered carbon rings | STM, SRPES, DFT |
| 1,1'-Biphenyl-4-bromo-4'-ethynyl (BPBE) | Ag(111) | Sonogashira / Glaser & Ullmann Coupling | Graphyne / Graphdiyne nanowires | STM, DFT |
| 4,4′-Diethynyl-1,1′-biphenyl (DEBP) | Au(111) | Cyclotrimerization | 2D Covalent Organic Framework | STM |
| 4-(But-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl | Au(111) | Cyclotrimerization | Cyclotrimerization products | STM, DFT |
| 4-(But-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl | Cu(111) | Enyne-Alkyne Cross-Coupling | Linear and V-shaped polymers | STM, DFT |
Advanced Spectroscopic and Structural Characterization of 4 Ethynyl 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Ethynyl-1,1'-biphenyl, offering precise information about the chemical environment of each atom.
¹H NMR and ¹³C NMR Chemical Shift Analysis of Ethynyl (B1212043) and Biphenyl (B1667301) Protons/Carbons
¹H and ¹³C NMR spectroscopy are fundamental in confirming the identity and purity of this compound. The chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of the protons and carbons within the molecule.
In the ¹H NMR spectrum, the ethynyl proton typically appears as a sharp singlet. The aromatic protons of the biphenyl rings exhibit complex multiplet patterns due to spin-spin coupling. For instance, in a reaction involving this compound, the resulting product's ¹H NMR spectrum showed multiplets in the aromatic region between δ 7.33 and 7.62 ppm. rsc.org
The ¹³C NMR spectrum provides complementary information, with the ethynyl carbons appearing at distinct chemical shifts. For example, in a derivative of this compound, the ethynyl carbons were observed at approximately 89.3 and 90.1 ppm. rsc.org The carbons of the biphenyl rings resonate in the typical aromatic region, generally between 120 and 145 ppm. rsc.orgoregonstate.edu Quaternary carbons, those without attached protons, are also identifiable, though they often show weaker signals. oregonstate.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
| ¹H | Ethynyl (-C≡CH) | ~3.0 | |
| ¹H | Biphenyl (Ar-H) | 7.3 - 7.7 | rsc.org |
| ¹³C | Ethynyl (-C ≡CH) | ~80-90 | rsc.org |
| ¹³C | Ethynyl (-C≡C H) | ~80-90 | rsc.org |
| ¹³C | Biphenyl (Ar-C) | ~120-145 | rsc.org |
Note: Chemical shifts can vary depending on the solvent and the specific substituents on the biphenyl core.
1D and 2D NMR Techniques for Connectivity and Conformation
While 1D NMR spectra provide essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and determining the connectivity and spatial relationships between atoms. emerypharma.comulethbridge.caweebly.com
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to one another within the biphenyl rings. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. emerypharma.com
Together, these 1D and 2D NMR experiments provide a complete picture of the molecular structure of this compound in solution. emory.edu
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. rsc.org By measuring the mass-to-charge ratio of the molecular ion with very high accuracy, it is possible to determine the precise molecular formula. rsc.org For this compound (C₁₄H₁₀), the calculated exact mass is 178.0783 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. This technique determines the precise spatial arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to assess the purity of this compound and to identify it as a product in chemical reactions. figshare.comrsc.org Gas chromatography separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint. nih.gov
Several suppliers of this compound specify a purity of ≥98.0% as determined by GC analysis. vwr.com This indicates that GC is a standard method for quality control of this compound. In research, GC-MS is used to monitor the progress of reactions and to confirm the formation of the desired product. figshare.comrsc.org
Surface-Sensitive Characterization Techniques for Self-Assembled Systems
This compound and its derivatives are of interest for forming self-assembled monolayers (SAMs) on various surfaces, particularly gold. researchgate.net The characterization of these ordered molecular layers requires surface-sensitive techniques.
Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide information about the adsorption orientation of the molecules on the surface. researchgate.net The vibrational modes associated with the interaction between the molecule and the metal surface, for example through a sulfur or ethynyl group, can be identified. researchgate.net
High-Resolution X-ray Photoelectron Spectroscopy (HRXPS): This technique can be used to determine the chemical composition and bonding environment of the elements within the SAM. diva-portal.org
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: NEXAFS provides information about the orientation of the molecules within the self-assembled layer. diva-portal.org
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the SAM, providing insights into the packing and ordering of the molecules on the surface. diva-portal.org
These techniques are crucial for understanding the structure and properties of self-assembled systems of this compound, which is essential for their application in molecular electronics and other advanced technologies. diva-portal.org
Scanning Tunneling Microscopy (STM) of Ethynylbiphenyl Self-Assembled Monolayers
Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the surfaces of materials at the atomic level. In the context of this compound, STM is instrumental in studying the morphology and arrangement of self-assembled monolayers (SAMs) on conductive substrates, most commonly gold (Au(111)).
When this compound molecules, often functionalized with a thiol group (e.g., 1,1'-biphenyl-4-thiol) to ensure strong anchoring, are deposited on a Au(111) surface, they spontaneously form ordered structures. beilstein-journals.orgresearchgate.net STM studies reveal that these aromatic molecules typically form densely packed monolayers. researchgate.net The images obtained from STM show the arrangement of individual molecules, allowing for the determination of the lattice structure of the monolayer. For example, studies on the closely related 1,1'-biphenyl-4-thiol have shown that it forms a hexagonal (2x2) structure on Au(111). researchgate.net
The high resolution of STM can also uncover defects, domain boundaries, and the influence of the underlying substrate reconstruction, such as the characteristic herringbone pattern of Au(111). researchgate.netaps.org Upon annealing, these monolayers can undergo structural transformations, leading to even more highly ordered phases, which can be directly observed with STM. researchgate.net For instance, annealing a (2x2) structure of biphenylthiol at 100 °C can lead to a (2x7√3) structure, forming highly ordered pinstripes. researchgate.net The tunneling current and bias voltage in an STM setup can be adjusted to probe the electronic properties of the molecular layer.
| Compound | Preparation Method | Observed Structure | Post-Annealing Structure (at 100 °C) | Reference |
|---|---|---|---|---|
| 1,1'-Biphenyl-4-thiol | Solution or Vapor Deposition | Hexagonal (2x2) | (2x7√3) pinstripes | researchgate.net |
| 1,1'-Biphenyl-4-thiol (low density) | Vapor Deposition | Mixed: (2x2), (3√3x9), (2√3x8) | (2√3x8) becomes dominant | researchgate.net |
Low-Energy Electron Diffraction (LEED) for Surface Structure Analysis
Low-Energy Electron Diffraction (LEED) is a technique used to determine the surface structure of single-crystalline materials. udel.edu It works by bombarding a surface with a collimated beam of low-energy electrons (typically 20-200 eV) and observing the diffraction pattern of the reflected electrons on a fluorescent screen. udel.eduuwo.ca This pattern provides information about the long-range order and periodicity of the surface atoms or, in this case, the self-assembled monolayer.
LEED is highly complementary to STM. While STM provides real-space images of the local molecular arrangement, LEED provides reciprocal-space information about the average long-range order of the SAM over the area illuminated by the electron beam. udel.edu For self-assembled monolayers of biphenyl derivatives on Au(111), LEED patterns are used to confirm the structural assignments made from STM data.
For densely packed 1,1'-biphenyl-4-thiol SAMs, LEED experiments have confirmed the presence of a (2x2) superstructure. researchgate.net The sharpness of the diffraction spots in a LEED pattern is an indicator of the degree of order within the monolayer. Broad or diffuse spots would suggest a poorly ordered or disordered layer, whereas sharp spots indicate a well-defined, long-range periodic structure. udel.edu The coherence length of a standard LEED instrument is typically around 10-20 nm. udel.edu
| System | Observed LEED Pattern | Interpretation | Reference |
|---|---|---|---|
| 1,1'-Biphenyl-4-thiol on Au(111) | (2x2) | Densely packed hexagonal superstructure | researchgate.net |
| CO on Ni(111) | p(√3 x √3) R30° | Adsorbate structure at 0.3-0.4 ML coverage | reading.ac.uk |
| Clean Cu(001) | (1x1) | Unreconstructed surface | uwo.ca |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. wikipedia.orgunimi.itmeasurlabs.com The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. wikipedia.org By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of the element and its chemical environment. measurlabs.com
For a self-assembled monolayer of this compound, XPS would be used to confirm the presence of carbon and verify that the molecule remains intact upon adsorption to the substrate. High-resolution XPS scans of the Carbon 1s (C 1s) region would provide detailed information. The C 1s spectrum of a biphenyl-based SAM typically shows a main peak corresponding to the carbon atoms in the phenyl rings. acs.org The carbon atoms of the ethynyl group (C≡C) would be expected to have a slightly different binding energy due to their unique chemical environment, potentially appearing as a distinct peak or a shoulder on the main aromatic C 1s peak. acs.org
In studies of similar molecules like biphenylthiols on gold, the S 2p peak is monitored to confirm the formation of a thiolate bond with the gold surface. acs.org For this compound, XPS can similarly probe the interaction of the ethynyl group with the substrate if it is involved in bonding. The absence of contaminants can also be verified through wide-scan survey spectra. ntu.edu.tw
| Element/Orbital | Compound/System | Binding Energy (eV) | Interpretation | Reference |
|---|---|---|---|---|
| S 2p3/2 | Biphenylthiol on Au | ~162.0 | Thiolate bond to gold surface | acs.org |
| C 1s | Biphenylthiol on Au/Ag | ~284.5 - 285.0 | Carbon atoms in biphenyl rings | acs.orgacs.org |
| C 1s (shoulder) | Biphenylthiol on Au/Ag | ~+1.0 eV from main peak | Shake-up processes related to aromatic system | acs.org |
Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Analysis and Regioselectivity
Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides definitive structural information about molecules. brightspec.com It measures the frequencies of transitions between quantized rotational energy levels of a molecule. nih.gov Since the rotational spectrum is exquisitely sensitive to the mass distribution of the molecule (the moments of inertia), MRR can unambiguously determine the molecular structure with high precision.
A key advantage of MRR is its ability to distinguish between different isomers and even isotopologues (molecules that differ only in their isotopic composition) without the need for chromatographic separation. brightspec.comnih.gov For this compound, MRR could be used to confirm its exact structure in the gas phase. If a synthetic process were to produce different regioisomers (e.g., 3-ethynyl-1,1'-biphenyl), MRR would easily differentiate between them due to their different moments of inertia and resulting unique rotational spectra.
Furthermore, MRR is a powerful tool for isotopic analysis. nih.gov If this compound were synthesized with isotopic labels (e.g., Deuterium (B1214612) or ¹³C), MRR could determine the exact location of the isotope within the molecule. This capability is crucial for studying reaction mechanisms and, in pharmaceutical applications, for analyzing the metabolic fate of drugs. nih.gov The technique's ability to provide real-time monitoring makes it suitable for process analytical technology (PAT) to control chemical reactions and ensure product quality. brightspec.com
Computational Chemistry and Theoretical Modeling of 4 Ethynyl 1,1 Biphenyl Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has proven to be a robust method for investigating the electronic structure and energetics of 4-ethynyl-1,1'-biphenyl and its analogues. These calculations are crucial for predicting the behavior of these molecules in various applications, from materials science to medicinal chemistry.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that dictate a molecule's electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity and its potential as an organic semiconductor.
Computational studies using DFT can effectively model HOMO and LUMO energy levels. For instance, in derivatives of this compound, the ethynyl (B1212043) group is known to enhance π-conjugation, which can influence these energy levels. benchchem.com The introduction of different substituent groups on the biphenyl (B1667301) rings can further tune the HOMO and LUMO energies, thereby altering the electronic and optical properties of the molecule. researchgate.net For example, the HOMO and LUMO energy levels of 1,3- and 6,8-disubstituted pyrene (B120774) derivatives with this compound have been calculated, showing a delocalization of these orbitals across the molecule. lboro.ac.uk
The following table provides a conceptual overview of how substituents might affect the HOMO and LUMO levels of a this compound system, based on general principles.
| Substituent Position | Substituent Type | Expected Effect on HOMO | Expected Effect on LUMO | Expected Effect on HOMO-LUMO Gap |
| 4'-position | Electron-donating | Increase Energy | Increase Energy | Decrease |
| 4'-position | Electron-withdrawing | Decrease Energy | Decrease Energy | Decrease |
| Ortho-positions | Bulky group | May disrupt planarity, affecting conjugation and energy levels | May disrupt planarity, affecting conjugation and energy levels | May Increase |
This table is illustrative and actual values would require specific DFT calculations for each substituted compound.
The extended π-system of this compound, formed by the two phenyl rings and the ethynyl linkage, is central to its electronic properties. The degree of π-conjugation directly impacts the molecule's ability to transport charge, a critical factor for its use in organic electronics. benchchem.com DFT calculations allow for a detailed analysis of the electron delocalization across the molecular framework.
Conformational Analysis and Rotational Barriers of the Biphenyl and Ethynyl Moieties
The three-dimensional structure of this compound is not static. The two phenyl rings can rotate relative to each other around the central carbon-carbon single bond. This rotation is subject to an energy barrier, which can be accurately calculated using computational methods. acs.org
Studies on biphenyl and its derivatives have shown that the equilibrium dihedral angle between the phenyl rings is typically non-planar, resulting from a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens (favoring a twisted conformation). acs.orgic.ac.uk The rotational barriers, which are the energy required to move from a stable conformation to a planar or perpendicular one, are relatively small. acs.org For biphenyl itself, the barriers are in the range of 8.0-8.3 kJ/mol. acs.org
The ethynyl group, being linear, does not introduce significant steric hindrance to the rotation of the adjacent phenyl ring. However, its electronic influence can subtly affect the potential energy surface of the biphenyl rotation. acs.org DFT calculations are essential for mapping out these potential energy surfaces and identifying the most stable conformations and the energy barriers between them. acs.orgresearchgate.net
Molecular Dipole Moment Calculations and Their Relationship to Structure-Activity
DFT calculations can provide accurate predictions of molecular dipole moments. acs.org For example, in a series of 4-X-4′-[(4′′-Y-phenyl)ethynyl]biphenyl compounds, the molecular dipole moment was found to be related to the difference in the 13C NMR chemical shifts of the acetylenic carbons, providing insight into the π-conjugation and the structure-activity relationship for potential liquid crystalline systems. acs.org Fluorinated analogs of similar biphenyl derivatives have been shown to exhibit higher dipole moments, which can enhance their solubility in polar solvents. benchchem.com
Theoretical Elucidation of Reaction Mechanisms and Potential Energy Surfaces
Computational chemistry plays a vital role in understanding the reaction mechanisms involving this compound. By calculating the potential energy surfaces (PES) for a given reaction, chemists can identify the most likely reaction pathways, transition states, and intermediates. rsc.org
For instance, the on-surface synthesis of nanostructures often utilizes precursors like diethynylbiphenyl derivatives. ossila.comtongji.edu.cn Theoretical calculations can elucidate the mechanisms of these reactions, such as the coupling of ethynyl groups or the activation of C-H or C-halogen bonds on a metal surface. acs.org These calculations can reveal the energy barriers for different reaction steps, helping to explain experimental observations and guide the design of new synthetic strategies. researchgate.net The formation of intermediates and the final products in gas-phase reactions involving related phenylethynyl radicals have also been successfully elucidated by combining experimental results with electronic structure calculations. rsc.org
Advanced Computational Methods for Predicting Molecular Interactions
Beyond standard DFT, more advanced computational methods are employed to study the intricate molecular interactions of this compound systems. These interactions are crucial for understanding the self-assembly of these molecules in the solid state and their binding to biological targets.
Methods that account for non-covalent interactions, such as dispersion forces (van der Waals interactions) and hydrogen bonding, are particularly important. tudelft.nlnih.gov These forces govern the packing of molecules in crystals and thin films, which in turn dictates the material's bulk properties. tudelft.nl In the context of drug design, computational techniques like molecular docking and molecular dynamics simulations can predict how a this compound derivative might bind to a protein or other biological macromolecule. cecam.orgmdpi.comacs.org These simulations provide insights into the binding affinity and the specific interactions that stabilize the complex, which is invaluable for the development of new therapeutic agents. mdpi.com
Applications of 4 Ethynyl 1,1 Biphenyl in Materials Science and Engineering
Liquid Crystalline Materials Development
The rod-like structure and anisotropic polarizability of 4-ethynyl-1,1'-biphenyl and its derivatives are key features that are exploited in the design of liquid crystalline materials. These compounds serve as fundamental mesogenic cores that influence the thermal and electro-optical characteristics of the resulting materials, which are crucial for technologies like display devices. benchchem.com
The introduction of an ethynyl (B1212043) (–C≡C–) group into a molecular structure significantly impacts its mesomorphic, or liquid crystalline, properties. The triple bond extends the length of the molecule and enhances the π-conjugation, which in turn affects the intermolecular forces and the stability of the liquid crystal phases. researchgate.nettandfonline.com
Research on homologous series of compounds, such as 4-X-4'-[(4''-Y-phenyl)ethynyl]biphenyl, has shown that the ethynyl linkage contributes to the formation of stable mesophases. researchgate.net The rigidity and linearity imparted by the ethynyl group are critical for achieving the necessary molecular shape anisotropy for liquid crystalline behavior. Furthermore, the presence of the triple bond can lead to the formation of specific smectic and nematic phases. researchgate.nettandfonline.com
Studies have demonstrated that altering molecular characteristics, such as the dipole moment and π-conjugation through the introduction of a carbon-carbon triple bond, can lead to improved mesomorphic behavior. tandfonline.com For instance, in certain fluorinated mesogenic compounds, the combination of the ethynyl bridge and other molecular components results in wide nematic mesophase ranges. tandfonline.com The enhanced π-conjugation and altered molecular dipole moments contribute to more stable liquid crystal phases compared to non-ethynyl analogues. tandfonline.com
Table 1: Influence of Structural Modifications on Mesomorphic Properties
| Compound Series | Key Structural Feature | Observed Effect on Mesomorphic Properties | Reference |
| Fluorinated phenyl-ethynyl-benzimidazole derivatives | Ethynyl bridge and lateral fluorine atom | Lower melting points and wider nematic mesophase ranges compared to non-fluorinated analogues. | tandfonline.com |
| 4-X-4'-[(4''-Y-phenyl)ethynyl]biphenyl series | Phenyl-ethynyl-biphenyl core | The ethynyl group is a key component for establishing liquid crystalline properties. | researchgate.net |
| Fluorinated ester liquid crystals | Ester bonds and fluoro-substituents | The stability of the Smectic A (SmA) phase is enhanced with an increasing number of fluoro-substituents. | tandfonline.com |
The electro-optical properties of liquid crystals, such as birefringence (Δn) and dielectric anisotropy (Δε), are paramount for their application in displays and other photonic devices. The incorporation of the this compound moiety into liquid crystal molecules can significantly enhance these properties. benchchem.commdpi.com
The extended π-conjugated system provided by the ethynylbiphenyl core leads to a large anisotropy of the electron polarizability, which is a primary contributor to high birefringence. mdpi.com High-birefringence liquid crystals are essential for developing fast-switching display technologies. mdpi.com For example, derivatives like 4-ethynyl-4'-propyl-1,1'-biphenyl (B1591791) have been used to create liquid crystal materials with favorable thermal stability and electro-optical responsiveness suitable for display technologies. benchchem.com
Furthermore, strategic modifications to the core structure, such as the introduction of fluorine atoms, can be used to fine-tune the electro-optical response. Fluorination can alter the dielectric anisotropy of the molecules, which affects the threshold voltage and switching speed of the liquid crystal device. mdpi.com Research on benzoxazole-based liquid crystals containing an ethynyl group has shown that lateral fluorine substitution can lead to wider nematic phase intervals and improved electro-optical properties in high birefringence mixtures. mdpi.com
Table 2: Electro-Optical Properties of Select Liquid Crystal Systems
| Liquid Crystal System | Key Structural Feature | Key Electro-Optical Property | Significance | Reference |
| Benzoxazole LCs with ethynyl group | Lateral fluorine substitution | Increased dielectric anisotropy | Leads to improved electro-optical performance in mixtures. | mdpi.com |
| Tolane-based LCs | Carbon-carbon triple bond | High birefringence (Δn) | Crucial for fast-operating materials in color sequential LCDs. | mdpi.com |
| 4-Ethynyl-4'-propyl-1,1'-biphenyl based LCs | Ethynyl and biphenyl (B1667301) groups | Favorable electro-optical responsiveness | Suitable for high-performance display technologies. | benchchem.com |
Polymeric Materials Synthesis and Functionalization
The terminal alkyne of this compound is a versatile functional group that enables its use as a monomer or cross-linker in the synthesis of various advanced polymeric materials. benchchem.com Its rigid structure is often incorporated to impart thermal stability and specific electronic or physical properties to the resulting polymer network.
Conjugated microporous polymers (CMPs) are a class of materials that combine extended π-conjugation with a permanent porous structure, making them interesting for applications in gas storage, separation, and catalysis. nih.govacs.org The Sonogashira-Hagihara cross-coupling reaction is a common method for synthesizing these networks, where aryl halides are coupled with terminal alkynes like 4,4'-diethynyl-1,1'-biphenyl. google.comrsc.org
For instance, 4,4'-diethynyl-1,1'-biphenyl has been used as a linker in the chain-growth copolymerization with other functionalized ethynylarenes to create conjugated porous networks. acs.org These reactions, often catalyzed by palladium complexes, result in highly cross-linked, insoluble, and thermally stable polymer networks. google.com The properties of the resulting CMP, such as pore size and surface area, can be tuned by the choice of the comonomers and the reaction conditions.
Microporous organic polymers (MOPs) are a broad class of porous materials with potential applications in sensing, catalysis, and gas separation. researchgate.netrsc.org 4,4'-Diethynyl-1,1'-biphenyl has been successfully employed as a building block for the creation of functional MOPs with specific sensing capabilities.
A notable example is the synthesis of a Lewis acidic microporous organic polymer, DEBP-BMOP. This material was created using tris(4-bromo-2,3,5,6-tetramethylphenyl)boron as the node and 4,4'-diethynyl-1,1'-biphenyl as the rigid linker. ossila.com The resulting polymer possesses a pore size of 1.08 nm and exhibits selective "turn-on" blue fluorescence in the presence of fluoride (B91410) ions in aqueous solutions, with a detection limit of 2.6 μM. ossila.com This demonstrates the potential of using this compound derivatives to construct sophisticated chemosensors.
Table 3: Properties of MOPs Derived from Diethynylbiphenyl
| Polymer Name | Monomers | Pore Size | Application | Key Finding | Reference |
| DEBP-BMOP | 4,4'-Diethynyl-1,1'-biphenyl, Tris(4-bromo-2,3,5,6-tetramethylphenyl)boron | 1.08 nm | Fluoride ion sensing | Selective turn-on blue emission for F⁻ with a detection limit of 2.6 μM. | ossila.com |
Catenanes are mechanically interlocked molecules consisting of two or more macrocycles. Poly[n]catenanes are the polymeric analogues, representing a chain of interlocked rings. The synthesis of these complex topologies is a significant challenge in chemistry. osti.gov While the direct synthesis of a poly rsc.orgcatenane using this compound has not been explicitly detailed, the foundational chemistry involving this and similar building blocks is well-established for creating simpler catenanes, paving the way for more complex structures.
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for synthesizing interlocked molecules. rsc.orgresearchgate.net For example, 4,4'-diethynylbiphenyl (B1353978) has been used in the 1,3-dipolar cycloaddition reaction with a diazido ossila.comcatenane to create a poly ossila.comcatenane with a rigid linkage. ossila.com This demonstrates the utility of the ethynylbiphenyl unit in forming the structural components of polymeric catenanes.
The development of synthetic strategies for higher-order catenanes, such as acs.org- and rsc.orgcatenanes, has been reported, often relying on orthogonal supramolecular interactions and efficient ring-closing reactions. researchgate.net One successful strategy involves using cucurbit rsc.orguril (CB rsc.org) to mediate azide-alkyne cycloadditions, which couples the mechanical interlocking with the covalent macrocycle formation, leading to high yields of rsc.orgcatenanes and offering a pathway to more complex structures. beilstein-journals.org Although different building blocks were used in these specific reports, the principles of using rigid di-alkyne linkers are fundamental to the field and highlight the potential role of molecules like 4,4'-diethynyl-1,1'-biphenyl in the future synthesis of advanced poly[n]catenane materials. researchgate.netbeilstein-journals.org
Organic Semiconductor Research Potential
This compound is a key component in the development of organic semiconductors, which are foundational to technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). worktribe.com The interest in organic semiconductors stems from their potential for low-cost fabrication, solution processability, and mechanical flexibility. worktribe.comsigmaaldrich.com
The incorporation of the this compound moiety into larger molecular structures influences the resulting material's electronic properties, thermal stability, and charge transport capabilities. researchgate.net For instance, it has been used as a building block for synthesizing fluorene (B118485) derivatives intended for OLED applications. researchgate.net The rigid biphenylacetylene unit extends the π-conjugation of the fluorene core, which is crucial for tuning the emission color and improving device efficiency. researchgate.net Research has shown that pyrene-based materials, when functionalized using this compound, exhibit high stability, good solubility, and deep-blue fluorescence, making them interesting candidates for semiconductor applications. worktribe.com These materials are considered ideal for organic electroluminescent devices due to their potential for high charge carrier mobility and intense luminescence. worktribe.com
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Linkers
Porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are synthesized from molecular building blocks, often referred to as linkers or struts, which connect metal ions or clusters (in MOFs) or are covalently bonded to other organic units (in COFs). wikipedia.orgossila.comuni-muenchen.de this compound and its derivatives are prominent examples of such linkers.
The structure of this compound is highly advantageous for constructing robust and porous frameworks. ossila.com Its rigidity helps to create well-defined, permanent porous structures, while the linear geometry of the biphenyl group allows for the formation of extended one-, two-, or three-dimensional networks. ossila.comsigmaaldrich.com The terminal ethynyl group is a key functional feature, readily participating in reactions like Sonogashira cross-coupling, which is commonly used to form the covalent bonds or coordinate to metal centers that define the framework's structure. ossila.com
The use of such rigid, functional linkers provides precise control over the resulting framework's topology and pore size. ossila.comsigmaaldrich.com This "reticular chemistry" approach allows for the design of materials with tailored properties for specific applications. wikipedia.orguni-muenchen.de For example, a related compound, 4,4'-diethynyl-1,1'-biphenyl, has been used to create microporous organic polymers with specific pore dimensions. ossila.com
The functionalizability of frameworks built with biphenyl-based linkers opens up applications in chemical sensing. A notable example involves a microporous organic polymer derived from 4,4'-diethynyl-1,1'-biphenyl and boron-based nodes. ossila.com This material, named DEBP-BMOP, was designed for the selective sensing and capture of fluoride ions. ossila.com
The polymer features Lewis acidic boron sites on the pore surfaces. ossila.com In the presence of fluoride ions in an aqueous solution, the material exhibits a selective "turn-on" blue emission. ossila.com This luminescent response is highly sensitive, with a reported detection limit of 2.6 μM, demonstrating the potential of COFs constructed with ethynyl-biphenyl linkers for creating advanced chemical sensors. ossila.com
Self-Assembled Monolayers (SAMs) on Metal Surfaces (e.g., Au(111))
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. The creation of SAMs using biphenyl-based molecules, particularly on gold surfaces like Au(111), has been a subject of intensive study. nih.govresearchgate.net While research often focuses on thiol derivatives for their strong gold-sulfur bond, the principles apply to ethynyl-functionalized biphenyls as well.
Studies on 4-ethinyl-4′-thioacetyl-1,1′-biphenyl and similar structures on gold electrodes have used techniques like surface-enhanced Raman spectroscopy (SERS) to understand their adsorption behavior. researchgate.net These investigations reveal that the molecules can adopt different orientations depending on which terminal group (the sulfur or the ethynyl C≡C group) interacts with the gold surface. researchgate.net
The rigid biphenyl core is crucial for forming densely packed and well-ordered layers. Unlike the more common (√3 × √3)R30° structure seen with alkanethiols, densely packed aromatic biphenylthiol SAMs have been observed to form an unusual hexagonal (2 × 2) structure on Au(111). nih.gov The ability to form high-quality mixed SAMs has also been demonstrated by co-adsorbing ferrocene-substituted biphenyl ethynyl thiols with biphenylthiol, allowing for precise control over the surface composition. acs.orgnih.gov
Table 1: Molecular Orientation of Substituted Mercaptobiphenyl SAMs on Metal Surfaces
| Substituent | Surface | Tilt Angle (from surface normal) | Rotation Angle |
| -NO₂ | Au(111) | 14° (±2°) | 30° (±2°) |
| -C(O)CH₃ | Au(111) | 20° (±2°) | 15° (±2°) |
| -CO₂Et | Au(111) | 12° (±2°) | 30° (±2°) |
| -NO₂ | Ag(111) | 8° (±2°) | 32° (±2°) |
| -C(O)CH₃ | Ag(111) | 21° (±2°) | 10° (±2°) |
| -CO₂Et | Ag(111) | 11° (±2°) | 31° (±2°) |
| Data sourced from a study on 4'-substituted-4-mercaptobiphenyls, demonstrating how the rigid biphenyl structure forms ordered layers with specific orientations. acs.org |
Electroluminescent Materials and Device Applications
This compound is a valuable synthon for creating novel electroluminescent materials for OLEDs. researchgate.net Its incorporation into larger molecules helps to tune the electronic and optical properties, leading to materials with high photoluminescence efficiency, good thermal stability, and efficient charge transport. worktribe.comresearchgate.net
In one study, this compound was reacted with 2,7-dibromo-9,9-dihexylfluorene to synthesize a new blue-light-emitting material, 9,9-dihexyl-2,7-bis[(1,1'-biphenyl-4-yl)ethynyl]fluorene. researchgate.net The electronic properties and applicability of this compound in OLEDs were investigated. Theoretical calculations and experimental spectroscopy confirmed that the biphenyl-ethynyl substituents influenced the π-conjugation of the fluorene core. When used in an OLED, this material demonstrated the ability to form an exciplex, leading to improved device performance. researchgate.net
Another area of research involves attaching this compound to other luminescent cores, such as pyrene (B120774). worktribe.com This strategy aims to overcome the common problem of emission quenching in the solid state, which is caused by the strong intermolecular π-stacking of planar aromatic molecules like pyrene. The bulky biphenyl groups can act as steric hindrance, preventing the molecules from getting too close and forming non-emissive excimers. The resulting materials have shown bright, deep-blue fluorescence in solution with high quantum yields. worktribe.com
Table 2: Properties of Pyrene Derivatives Functionalized with Substituted Phenylethynyl Groups
| Compound | Description | Photoluminescence Quantum Yield (Φf) in Solution | Emission Color |
| 27 | 4,9-bis(4-methoxyphenylethynyl)pyrene | 0.62 | Deep Blue |
| 28 | 4,10-bis(4-methoxyphenylethynyl)pyrene | 0.80 | Deep Blue |
| Data sourced from a study on functionalizing pyrene with phenylethynyl groups, a strategy similar to using this compound, to create highly fluorescent materials. worktribe.com |
Roles of 4 Ethynyl 1,1 Biphenyl in Organic Synthesis and Medicinal Chemistry
4-Ethynyl-1,1'-biphenyl as a Key Building Block for Complex Organic Synthesis
This compound serves as a fundamental building block for constructing larger, more complex molecular architectures. Its rigid, linear structure is particularly advantageous in the synthesis of conjugated porous networks and Covalent Organic Frameworks (COFs). chemscene.comossila.com While the related molecule 4,4'-diethynyl-1,1'-biphenyl is often used to create extensive polymer networks through its two reactive ends, the mono-functional nature of this compound allows for controlled, step-wise synthesis and the creation of specific end-cap functionalities on polymer chains. ossila.com This makes it a crucial component in developing materials with tailored electronic and optical properties, such as liquid crystals. chemscene.com
Functionalization Strategies Leveraging the Terminal Ethynyl (B1212043) Group
The terminal alkyne (ethynyl) group is the primary site of reactivity in this compound, enabling a variety of functionalization strategies. cymitquimica.com
Sonogashira Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This compound is an ideal substrate for these reactions, allowing for its conjugation with other aromatic systems to create extended π-conjugated molecules. This reaction is fundamental in the synthesis of molecular wires and organic electronic materials. ossila.com
Click Chemistry: The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific ligation of the biphenyl (B1667301) unit to other molecules containing an azide (B81097) group, facilitating the synthesis of complex functional materials and bioconjugates. ossila.com
Cyclotrimerization: The alkyne moiety can undergo metal-catalyzed [2+2+2] cyclotrimerization reactions. For instance, rhodium-catalyzed cyclotrimerization can be employed to synthesize complex polycyclic aromatic compounds, such as stereoselective cyclohexadienylamines, using the this compound scaffold as a starting component. nih.gov
Applications in Alkynylation Reactions (e.g., Indoles, Carbazoles)
This compound is a valuable reagent for the direct alkynylation of heterocyclic compounds. nih.gov In modern organic synthesis, methods such as nickel-catalyzed alkynylation are used to directly attach alkyne groups to heterocycles like indoles. rsc.org This process involves the C-H activation of the indole (B1671886) ring, typically at the C3 position, followed by coupling with an alkynyl partner. By using this compound in such a reaction, a biphenyl-ethynyl moiety can be introduced, yielding 3-alkynylindoles. rsc.org These products are significant intermediates in the synthesis of functional materials and medicinally relevant compounds. rsc.org
Explorations in Medicinal Chemistry
The this compound scaffold is a subject of significant interest in medicinal chemistry due to its presence in various biologically active molecules. cymitquimica.comresearchgate.net The biphenyl core is a common motif in drug design, and the ethynyl group provides a versatile handle for chemical modification or for direct interaction with biological targets. ontosight.ai
Research has shown that this compound exhibits anti-inflammatory properties. cymitquimica.com It has been demonstrated to act as an inhibitor of several key enzymes involved in metabolic and inflammatory pathways. cymitquimica.com
| Target Enzyme | Biological Activity | Therapeutic Implication |
| Cyclooxygenases (COX) | Inhibition | Blocks production of inflammatory prostaglandins. cymitquimica.com |
| Lipoxygenases (LOX) | Inhibition | Blocks production of inflammatory leukotrienes. cymitquimica.com |
| Intestinal Lipases | Inhibition | Lowers the absorption of dietary fat. cymitquimica.com |
The rigid structure of the biphenyl group makes it an excellent pharmacophore for designing ligands that can fit into specific protein binding sites. This has been leveraged in the design of inhibitors for challenging targets like the programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1) interaction, a critical pathway in cancer immunotherapy. nih.gov For example, novel inhibitors based on an o-(biphenyl-3-ylmethoxy)nitrophenyl structure have shown potent activity, with some compounds demonstrating significant tumor growth inhibition in animal models. nih.gov
Furthermore, the 4-ethynylphenyl moiety has been incorporated into novel bifunctional agents. One such compound, 5-(dimethylamino)-N-(4-ethynylphenyl)-1-naphthalenesulfonamide, was designed to function as both an antitumor agent and a probe for two-photon induced bio-imaging, highlighting the utility of the this compound framework in developing theranostic molecules. researchgate.net The general biphenyl structure has also been explored for potential anticancer and antimicrobial properties. ontosight.ai
Systematic Studies on Derivatives and Analogs of 4 Ethynyl 1,1 Biphenyl
Structure-Property Relationship Studies in Substituted Biphenyl (B1667301) Derivatives
The relationship between the molecular structure of substituted biphenyl derivatives and their macroscopic properties is a cornerstone of materials science. In the context of 4-Ethynyl-1,1'-biphenyl, introducing substituents onto the biphenyl core allows for the fine-tuning of properties such as liquid crystallinity, thermal stability, and photoluminescence. ust.hk
Research on biphenyl-based liquid crystals, for example, has demonstrated that slight alterations in the molecular geometry can lead to significant shifts in mesomorphic behavior. nih.gov The planarity of the molecule, influenced by the nature and position of substituents, plays a critical role in the packing of molecules in the condensed liquid crystalline phase. nih.gov For instance, biphenyl derivatives have been utilized to create materials exhibiting nematic, smectic, and cholesteric phases. mdpi.com The introduction of different functional groups can stabilize these mesophases and even lead to the emergence of new ones. mdpi.com
Key research findings in this area include:
Influence of Terminal Groups: Studies on homologous series, such as (E)-4-(([1,1'-biphenyl]-4-ylmethylene)amino)phenyl 4-(alkoxy)benzoate, have shown that increasing the length of terminal alkoxy chains can enhance the polarizability of the molecule, which in turn affects its mesomorphic properties. nih.govmdpi.com
Role of Linking Groups: The choice of the linking group between the biphenyl core and other parts of the molecule is critical. Azomethine/ester linkages, for instance, have been shown to produce compounds with high thermal stability and broad nematic temperature ranges. nih.gov
Impact of Core Modification: The biphenyl moiety itself has a significant impact on the stability of the molecule's geometry and its thermal parameters. nih.gov
These studies underscore the principle that systematic substitution on the biphenyl framework is a powerful strategy for controlling the self-assembly and, consequently, the material properties of this compound derivatives.
Electronic Effects of Substituents on this compound Derivatives
Studies on π-conjugated systems analogous to substituted this compound reveal distinct trends:
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or N,N-dimethylamino (-NMe₂) increase the electron density of the π-system. This generally leads to a destabilization (raising) of the HOMO level, which can enhance the molecule's nucleophilicity. rsc.orgfrontiersin.org In push-pull systems, where an EDG is paired with an EWG, a strong intramolecular charge transfer (ICT) character is often observed in the excited state, resulting in significant solvatochromism (a change in color with solvent polarity). rsc.org
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the π-system. ichem.md This typically stabilizes (lowers) the LUMO level and can make the molecule more susceptible to nucleophilic attack. frontiersin.org Derivatives with EWGs often exhibit weaker solvatochromic behavior compared to those with strong EDGs. rsc.org
Density Functional Theory (DFT) calculations have been employed to study the effects of substituents on biphenyl molecules. These studies confirm that the introduction of an EWG like the nitro group can significantly alter electronic properties such as ionization potential, electron affinity, and electrophilicity index. ichem.mddoaj.org Similarly, research on substituted cyanine (B1664457) dyes has shown that W-W substituent pairs can enhance the static dipole difference, a key parameter for excitonic applications. boisestate.edumdpi.com
The following table summarizes the general electronic effects of common substituents on an aromatic system like this compound.
| Substituent Group | Type | Effect on π-System | Impact on HOMO/LUMO |
| -N(CH₃)₂ | Strong EDG | Increases electron density | Raises HOMO energy |
| -OCH₃ | Moderate EDG | Increases electron density | Raises HOMO energy |
| -CH₃ | Weak EDG | Increases electron density | Slightly raises HOMO |
| -H | Neutral | Reference | Reference |
| -Cl | Weak EWG | Withdraws electron density | Lowers LUMO energy |
| -CN | Strong EWG | Withdraws electron density | Lowers LUMO energy |
| -NO₂ | Strong EWG | Withdraws electron density | Lowers LUMO energy |
Steric Influences on Conformation and Material Properties (e.g., Crystallinity, Solubility)
Steric effects, arising from the spatial arrangement of atoms and groups within a molecule, play a crucial role in determining the conformation and bulk properties of this compound derivatives. The biphenyl unit is not inherently planar; the two phenyl rings are twisted relative to each other, and the dihedral angle between them is highly sensitive to the presence of substituents, particularly at the ortho positions.
Key steric influences include:
Conformation and Dihedral Angle: The introduction of bulky substituents at the ortho positions of the biphenyl rings increases steric hindrance, forcing a larger dihedral angle between the rings. nih.govnih.gov For example, studies on polychlorinated biphenyl (PCB) derivatives show that the dihedral angle increases with the number of ortho chlorine substituents. nih.gov This twisting of the biphenyl core disrupts π-conjugation between the rings, which can lead to changes in the electronic and optical properties.
Crystallinity: Steric hindrance can significantly impact a molecule's ability to pack efficiently in a crystal lattice. While some degree of conformational flexibility can be accommodated in the solid state, highly hindered molecules may exhibit lower crystallinity or form more amorphous materials. royalsocietypublishing.org For instance, some biphenyl enamines have been observed to exist in both crystalline and stable amorphous states. royalsocietypublishing.org
The free energies of activation for aryl-aryl bond rotation in substituted biphenyls have been measured to quantify the steric hindrance exerted by various substituents. semanticscholar.org These studies provide a quantitative basis for understanding how different functional groups can influence the conformational dynamics and, by extension, the material properties of this compound derivatives.
Comparative Analysis with Diethynyl Biphenyls and Other Functionalized Biphenyls
To better understand the unique properties of this compound, it is useful to compare it with related compounds, such as diethynyl biphenyls and other functionalized biphenyls.
Comparison with Diethynyl Biphenyls: The primary difference between mono- and di-substituted ethynyl (B1212043) biphenyls lies in their symmetry and potential for forming extended polymeric or network structures. A diethynyl biphenyl, such as 4,4'-diethynyl-1,1'-biphenyl, possesses two reactive terminal alkyne groups. This bifunctionality makes it an ideal monomer for cross-linking reactions and the synthesis of conjugated polymers, such as poly(phenylene ethynylene)s, which are of interest for applications in organic electronics. In contrast, this compound has a single ethynyl group, making it suitable for end-capping polymers or for creating "side-chain" functionalized materials where the biphenyl unit is appended to a polymer backbone. The electronic properties are also different; the extended conjugation in polymers derived from diethynyl biphenyls typically leads to red-shifted absorption and emission compared to the monomeric this compound.
Comparison with Other Functionalized Biphenyls: Biphenyls have been functionalized with a wide array of groups to create materials with specific properties.
Liquid Crystalline Biphenyls: Many liquid crystals are based on the biphenyl core, often with alkoxy or alkyl chains at one end and a polar group (like -CN) at the other. tandfonline.com These molecules are designed to have a specific aspect ratio and intermolecular interactions that favor the formation of mesophases. While this compound itself is a simple rod-like molecule, its derivatives, such as those with long alkyl chains, also exhibit liquid crystalline properties. ust.hk
Biphenyls for Organic Electronics: Biphenyl derivatives are used in organic light-emitting diodes (OLEDs), often as part of the host material or as a component of the emissive chromophore. nih.gov For example, 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) is a well-known host material. nih.gov The ethynyl group in this compound provides a reactive handle to incorporate this rigid, conjugated core into more complex structures for electronic applications. nbinno.com
Biologically Active Biphenyls: The biphenyl scaffold is present in numerous pharmacologically active compounds. Functionalization with groups like hydroxyls or amines can impart biological activity. The properties of this compound can thus be compared to these other functionalized biphenyls to assess its potential as a building block in medicinal chemistry.
This comparative analysis highlights that the ethynyl group in this compound provides a unique combination of a rigid, conjugated core with a versatile reactive site for further chemical modification.
Biological and Material Applications of Specific Substituted Ethynylbiphenyls (e.g., 4-Ethynyl-4'-propyl-1,1'-biphenyl (B1591791), 4'-Ethynyl-[1,1'-biphenyl]-4-ol)
The functionalization of the this compound core leads to derivatives with specific properties that make them suitable for a range of biological and material applications.
4-Ethynyl-4'-propyl-1,1'-biphenyl : This derivative incorporates a propyl group on one of the phenyl rings. The addition of an alkyl chain like propyl can significantly influence the material's physical properties.
Liquid Crystals: The introduction of alkyl chains is a common strategy in the design of liquid crystals. The propyl group in 4-Ethynyl-4'-propyl-1,1'-biphenyl can enhance its mesogenic properties by modifying the molecule's aspect ratio and intermolecular van der Waals interactions, potentially leading to the formation of nematic or smectic phases. Such materials are essential components of liquid crystal displays (LCDs).
4'-Ethynyl-[1,1'-biphenyl]-4-ol (B3089907) : This compound features a hydroxyl (-OH) group, which dramatically alters its chemical and biological profile compared to the parent compound.
Biological and Medicinal Applications: The phenol (B47542) moiety is a common feature in biologically active molecules. Biphenyl-4-ols, also known as biphenols, have been investigated for various therapeutic properties. For example, allylated biphenols have been evaluated for their anti-proliferative and anti-angiogenic activities, showing potential as anti-tumor drug leads. nih.gov Specifically, certain substituted [1,1'-biphenyl]-4-ols have been shown to inhibit the proliferation of various cancer cell lines and block the migration and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov The ethynyl group on 4'-Ethynyl-[1,1'-biphenyl]-4-ol provides a site for further modification, for instance, through click chemistry, to attach it to other molecules or biomolecules for targeted drug delivery or imaging applications.
Material Applications: The hydroxyl group can participate in hydrogen bonding, which can direct the self-assembly of the molecules into specific supramolecular structures. This can influence crystal packing and the formation of functional thin films. Additionally, the phenol group can be deprotonated to form a phenoxide, which can act as a ligand for metal complexes, opening up applications in catalysis and coordination chemistry.
The strategic placement of functional groups like alkyl chains or hydroxyls on the this compound scaffold is a powerful method to create specialized molecules for targeted applications in both materials science and pharmacology.
Catalytic Transformations Involving 4 Ethynyl 1,1 Biphenyl and Its Derivatives
Palladium-Catalyzed Denitrative Sonogashira-type Cross-Coupling.rsc.org
A notable advancement in cross-coupling reactions is the palladium-catalyzed denitrative Sonogashira-type reaction, which couples nitroarenes with terminal alkynes. rsc.orgnih.gov This method provides a direct route to form C(sp²)–C(sp) bonds, bypassing the need to pre-functionalize the nitroarene to a halide or triflate, which is typical in traditional Sonogashira couplings. acs.orgwikipedia.org
In a specific application of this methodology, 4-nitro-1,1'-biphenyl was coupled with (triisopropylsilyl)acetylene (B1226034) in the presence of a palladium catalyst to yield ([1,1'-biphenyl]-4-ylethynyl)triisopropylsilane. rsc.org This reaction demonstrates the utility of nitroarenes as viable coupling partners in Sonogashira reactions. The reaction is typically carried out using a palladium source like Pd(en)(NO₃)₂ or Pd(acac)₂, a phosphine (B1218219) ligand such as BrettPhos, and a base like cesium carbonate (Cs₂CO₃) in a suitable solvent like toluene (B28343) at elevated temperatures. acs.orgrsc.org
Table 1: Palladium-Catalyzed Denitrative Sonogashira-type Cross-Coupling of 4-Nitro-1,1'-biphenyl rsc.org
| Entry | Nitroarene | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Nitro-1,1'-biphenyl | (Triisopropylsilyl)acetylene | Pd(en)(NO₃)₂ / BrettPhos | Cs₂CO₃ | Toluene | 150 | 24 | ([1,1'-Biphenyl]-4-ylethynyl)triisopropylsilane | 80 |
This denitrative coupling strategy has proven effective for constructing complex molecules, including polycyclic aromatic hydrocarbons. rsc.org
Copper-Catalyzed Transfer Deuteration and Hydrodeuteration.marquette.edu
Copper-catalyzed transfer deuteration and hydrodeuteration reactions have emerged as powerful methods for the selective incorporation of deuterium (B1214612) into organic molecules, offering an alternative to the use of flammable deuterium gas. marquette.edumarquette.eduresearchgate.net These reactions are particularly valuable for synthesizing isotopically labeled compounds, which have applications in mechanistic studies and as internal standards in mass spectrometry. marquette.edu
While specific studies focusing solely on the copper-catalyzed transfer deuteration and hydrodeuteration of 4-ethynyl-1,1'-biphenyl are not extensively detailed in the provided context, the general principles of these reactions on aryl alkynes are well-established. marquette.eduresearchgate.net The process typically involves a copper catalyst and a deuterium source, such as deuterated water (D₂O) or deuterated alcohols, to deliver deuterium atoms across the alkyne's triple bond. marquette.edu The selectivity of the deuteration (i.e., the number and position of deuterium atoms added) can often be controlled by the choice of catalyst, ligands, and reaction conditions. marquette.eduresearchgate.net These methods have been successfully applied to a broad range of aryl alkynes, demonstrating high levels of deuterium incorporation. researchgate.net
Rhodium-Catalyzed Polymerization and Cyclotrimerization of Ethynylarenes.scirp.org
Rhodium complexes are highly effective catalysts for the polymerization and cyclotrimerization of alkynes, including ethynylarenes like this compound. scirp.orgresearchgate.net These reactions provide access to conjugated polymers and substituted benzene (B151609) derivatives, which are of significant interest in materials science. acs.org
Rhodium-catalyzed polymerization of phenylacetylene (B144264) and its derivatives typically proceeds via a coordination-insertion mechanism, leading to the formation of poly(phenylacetylene)s. researchgate.net The stereochemistry of the resulting polymer (cis or trans) can often be controlled by the choice of rhodium catalyst and reaction conditions. researchgate.net
In addition to polymerization, rhodium catalysts can promote the [2+2+2] cyclotrimerization of alkynes to form 1,3,5- or 1,2,4-trisubstituted benzene derivatives. scirp.org For instance, the cyclotrimerization of this compound would be expected to yield a mixture of 1,3,5- and 1,2,4-tris(4-biphenyl)benzene. The regioselectivity of this reaction is influenced by the catalyst system and the electronic and steric properties of the alkyne substrate. acs.org While specific examples with this compound are not detailed, the general reactivity pattern is well-documented for other aryl alkynes. acs.orgresearchgate.net
Catalytic Cycloaddition Reactions in the Synthesis of Derivatives.nih.gov
The ethynyl (B1212043) group of this compound is a versatile handle for participating in various catalytic cycloaddition reactions to construct more complex heterocyclic and carbocyclic frameworks. nih.gov
One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that regioselectively forms 1,4-disubstituted-1,2,3-triazoles from terminal alkynes and azides. nih.govacs.org This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. acs.org The reaction of this compound with an appropriate azide (B81097) in the presence of a copper(I) catalyst would yield a 1-(4-biphenyl)-4-substituted-1H-1,2,3-triazole derivative. nih.govacs.org
Furthermore, the triple bond of this compound can participate in other types of cycloadditions. For instance, formal [4+2] cycloaddition reactions with 1,2-diazines, catalyzed by copper(I) or nickel(0) complexes, can lead to the formation of substituted naphthalene (B1677914) derivatives. acs.org Gold-catalyzed [3+2] cycloaddition reactions involving nitrone precursors can also be employed to synthesize various heterocyclic structures. bham.ac.uk These catalytic cycloaddition strategies highlight the synthetic utility of this compound as a building block for diverse molecular architectures.
Future Perspectives and Emerging Research Avenues for 4 Ethynyl 1,1 Biphenyl
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of 4-ethynyl-1,1'-biphenyl and its derivatives has traditionally relied on established methods like the Sonogashira cross-coupling reaction. acs.org However, the future of its synthesis lies in the development of more efficient and selective routes. Researchers are exploring novel catalytic systems and reaction conditions to improve yields, reduce reaction times, and minimize the formation of byproducts.
One area of focus is the refinement of palladium-catalyzed cross-coupling reactions. acs.org Strategies include the design of new phosphine (B1218219) ligands and the use of copper-free conditions to avoid homocoupling and other side reactions. acs.org The development of more robust catalysts that can tolerate a wider range of functional groups is also a key objective. This would allow for the direct synthesis of more complex derivatives of this compound without the need for extensive protecting group strategies, which can be a lengthy process. acs.org
Furthermore, alternative synthetic methodologies are being investigated. These include exploring different coupling partners and catalytic systems that may offer improved selectivity and efficiency. The goal is to develop synthetic protocols that are not only high-yielding but also more environmentally benign and cost-effective.
Exploration of Advanced Functional Materials Beyond Current Applications
This compound has already demonstrated its utility as a building block for various functional materials, including liquid crystals and polymers, where it can enhance thermal stability and electrical conductivity. guidechem.com The future holds exciting prospects for its application in even more advanced materials with tailored properties.
The rigid, linear structure of this compound makes it an ideal component for the construction of conjugated microporous polymers (CMPs). acs.org These materials possess high surface areas and tunable porosity, making them promising for applications in gas storage and separation. acs.org By incorporating this compound as a linker, researchers can create CMPs with specific pore sizes and chemical functionalities designed for selective gas adsorption. acs.org
In the realm of optoelectronics, this compound is a promising candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). guidechem.com Its extended π-conjugated system allows for efficient charge transport and light emission. Future research will focus on designing and synthesizing novel derivatives with optimized electronic properties to enhance the performance and stability of these devices. This includes tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to facilitate efficient charge injection and transport. researchgate.net
The development of novel two-photon absorption (2PA) active materials is another emerging area where this compound could play a crucial role. tuwien.at Its unique electronic structure can be exploited to design molecules with large 2PA cross-sections, which are essential for applications such as 3D microfabrication and bioimaging. tuwien.at
In-depth Mechanistic Studies of Complex Chemical Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new chemical transformations. While reactions like the Sonogashira coupling are well-established, the intricate details of the catalytic cycle, including ligand effects and the nature of the active catalytic species, are still areas of active investigation. acs.organanikovlab.ru
Future research will likely employ a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, along with computational modeling to elucidate the reaction pathways. acs.org For instance, density functional theory (DFT) calculations can provide valuable insights into the energetics of different mechanistic steps and help rationalize the observed reactivity and selectivity. acs.orgresearchgate.net
Understanding the mechanism of reactions where this compound is a substrate is also important. For example, its use in visible-light-promoted radical alkyne insertion reactions to synthesize coumarin (B35378) derivatives highlights the need to understand the underlying radical processes. chemicalbook.com Detailed mechanistic studies will enable the rational design of more efficient and selective transformations, expanding the synthetic utility of this versatile building block.
Interdisciplinary Research Integrating Biological and Material Sciences
The intersection of biology and material science offers exciting new avenues for the application of this compound and its derivatives. Its rigid structure and potential for functionalization make it an attractive scaffold for the development of novel biomaterials and therapeutic agents.
One promising area is the synthesis of diaryl acetylene (B1199291) derivatives as potential inhibitors of biological targets. For example, derivatives of 3-(phenylethynyl)-1,1'-biphenyl-2-carboxylate have been synthesized and evaluated for their inhibitory activity against hypoxia-inducible factor 1 (HIF-1), a key target in cancer therapy. nih.gov Future research will focus on optimizing the structure of these compounds to enhance their potency and selectivity, with the ultimate goal of developing new anti-tumor agents. nih.gov
The ability to functionalize this compound with bioactive moieties opens up possibilities for creating targeted drug delivery systems. The biphenyl (B1667301) core can provide a stable platform, while the ethynyl (B1212043) group allows for the attachment of targeting ligands or therapeutic payloads via "click" chemistry. chemscene.com
Furthermore, the development of biocompatible and biodegradable polymers incorporating this compound could lead to new materials for tissue engineering and regenerative medicine. The mechanical properties and bioactivity of these materials could be tailored by carefully selecting the comonomers and functional groups.
Green Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry are becoming increasingly important in all areas of chemical research and development. For this compound, this translates to a focus on developing more sustainable synthetic routes and applications.
In terms of synthesis, this includes the use of greener solvents, the development of catalyst systems that can operate under milder reaction conditions, and the minimization of waste generation. ananikovlab.ru Exploring catalytic systems based on more abundant and less toxic metals is another key aspect of green chemistry.
The valorization of by-products from industrial processes to be used in the synthesis of catalysts is a novel approach that aligns with green chemistry principles. ananikovlab.ru For instance, using humins, a by-product of biomass processing, to create carbon supports for palladium catalysts could offer a sustainable alternative to traditional catalyst preparation methods. ananikovlab.ru
In the application of this compound, the focus is on designing materials that are more environmentally friendly. This could involve creating polymers that are recyclable or biodegradable, or developing electronic devices that have a lower environmental impact throughout their lifecycle. The use of water as a reaction solvent in Suzuki-Miyaura couplings to synthesize diarylindoles is an example of a greener approach to creating fluorescent materials. researchgate.net
By integrating green chemistry principles into the entire lifecycle of this compound, from its synthesis to its final application, researchers can contribute to a more sustainable future for the chemical industry.
Q & A
Q. What statistical methods are recommended for analyzing variability in biphenyl derivative toxicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
